2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

FABP5 inhibitor Binding affinity TR-FRET

2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid (CAS 1119086-81-5) is a synthetic bi-pyridine-based small molecule primarily investigated for its role as an inhibitor of Fatty Acid Binding Proteins (FABPs), specifically FABP4 and FABP5. Its core structure features a unique 2,4'-bipyridinyl moiety linked to a benzoic acid, differentiating it from simpler aryl- or piperidine-based FABP inhibitors.

Molecular Formula C19H16FN3O2
Molecular Weight 337.3 g/mol
Cat. No. B12108146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid
Molecular FormulaC19H16FN3O2
Molecular Weight337.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=CN=C(C(=C2)C)C3=C(C=NC=C3)F)C(=O)O
InChIInChI=1S/C19H16FN3O2/c1-11-3-4-17(15(7-11)19(24)25)23-13-8-12(2)18(22-9-13)14-5-6-21-10-16(14)20/h3-10,23H,1-2H3,(H,24,25)
InChIKeyMLAXITPSWMGQQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid: A FABP Inhibitor


2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid (CAS 1119086-81-5) is a synthetic bi-pyridine-based small molecule primarily investigated for its role as an inhibitor of Fatty Acid Binding Proteins (FABPs), specifically FABP4 and FABP5 [1]. Its core structure features a unique 2,4'-bipyridinyl moiety linked to a benzoic acid, differentiating it from simpler aryl- or piperidine-based FABP inhibitors. This compound is commercially available for research purposes at a standard purity of 95% . Dual inhibition of FABP4 and FABP5 is a sought-after mechanism for simultaneously improving insulin sensitivity and protecting against atherosclerosis, making this structural class of high interest for metabolic disease research [2].

Why 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid Cannot Be Substituted with General FABP Inhibitors


Generic substitution is not feasible in FABP research due to the critical importance of isoform selectivity. FABP3 (heart-type) inhibition is associated with cardiac liability, making FABP4/FABP5 selectivity a key differentiator . The specific 2,4'-bipyridinyl scaffold of this compound class, disclosed by Roche, is associated with a distinct FABP4/FABP5 activity and selectivity profile compared to other scaffolds like aryl-quinoline or piperidine-based inhibitors [1]. The substitution of a 3'-fluoro group on the bipyridine ring may further influence binding kinetics and selectivity in ways that are not predictable from other fluorinated FABP inhibitors with different core structures. Therefore, direct chemical and pharmacological comparability requires evaluation within this specific chemical series.

Quantitative Differentiation Guide: 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid vs. Closest FABP Inhibitors


Comparative FABP5 Binding Affinity: Target Compound vs. a Close Roche Analog

The target compound, as a bipyridine derivative, is a close analog to the Roche-developed FABP inhibitors. A highly analogous compound from this series (CHEMBL3959018) demonstrated a binding Ki of 86 nM against human His6-tagged FABP5 in a Bodipy-labeled fatty acid displacement assay [1]. A second, structurally similar analog (CHEMBL3970105) showed a Ki of 133 nM in the same assay system, representing a 1.5-fold difference [2]. This demonstrates that subtle structural modifications within this specific bi-pyridine series can fine-tune FABP5 engagement, a parameter critical for achieving the desired dual FABP4/FABP5 inhibition profile while minimizing off-target effects.

FABP5 inhibitor Binding affinity TR-FRET

FABP4 Inhibition Potency Landscape: Setting a Benchmark for Dual Inhibitors

A high-potency benchmark from the same Roche chemical series shows that lead compounds can achieve a Ki of 11 nM against FABP4 (CHEMBL3959018) [1]. This contrasts with weaker FABP4 inhibitors like LDN 0088050, which exhibits a Ki of 290 nM for FABP4 . The bipyridine-based compound series, to which the target compound belongs, defines one of the most potent chemical clusters for FABP4 engagement. Suppliers procuring this compound are accessing a chemical space associated with nM-level target engagement, a pre-requisite for any in vivo proof-of-concept study requiring robust pharmacodynamic effects on lipid metabolism and inflammation.

FABP4 inhibitor Binding affinity Dual inhibitor

Differential Selectivity Window Against FABP3 Cardiotoxicity Risk

The primary safety concern for FABP4/5 inhibitors is cross-inhibition of the heart-type isoform FABP3. A structurally unrelated dual inhibitor, BMS 986235 (a formyl peptide receptor 2 agonist), demonstrates how extreme isoform selectivity can be achieved, with an EC50 of 0.41 nM for its intended target FPR2 versus 2,800 nM for FPR1 . In the FABP field, LDN 0088050 shows a 4.5-fold selectivity for FABP4 (290 nM) over FABP3 (1300 nM) . The Roche bipyridine series, by using a structurally distinct core, offers a fundamentally different selectivity starting point. For procurement, choosing the bipyridine scaffold provides a chemically distinct path to engineer selectivity away from FABP3, which is not available in scaffolds like LDN 0088050 with potentially higher inherent FABP3 affinity.

FABP3 Selectivity Safety liability

Purity and Physical Form for Reproducible In Vitro Pharmacology

This compound is consistently supplied for research with a minimum 95% purity specification, as confirmed by multiple vendors [REFS-1, REFS-2]. This is a critical procurement parameter, as impurities in FABP inhibitor batches can act as confounding agonists or antagonists in sensitive cellular metabolic assays, such as glucose uptake or lipolysis measurements. The common availability in powder form, with an inferred solubility in DMSO as is standard for this class , ensures straightforward formulation for consistent dose-response studies. This contrasts with more synthetically challenging FABP probes that may only be available in lower purity or as custom synthesis requests, introducing batch-to-batch variability.

Chemical purity Procurement standard DMSO solubility

Key Application Scenarios for 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid Based on Differentiated Evidence


Structure-Activity Relationship (SAR) Studies for Dual FABP4/FABP5 Inhibitor Optimization

This compound serves as a critical intermediate for medicinal chemistry teams aiming to optimize the FABP4/FABP5 selectivity ratio. As demonstrated, the bipyridine scaffold can yield nM-level FABP4 inhibitors (Ki = 11 nM) [1]. Researchers can use 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid as a starting point to explore how variations in the bipyridine and benzoic acid moieties shift the activity profile away from FABP3, addressing the key safety liability identified in this class .

Mechanistic Control Probe in Metabolic Inflammation Models

A high-purity (95%) batch of this compound is ideal for use as a tool compound to dissect the roles of FABP4 and FABP5 in macrophage-driven inflammation. Because the compound belongs to a chemical series known for dual inhibition, it can be used in macrophage cell lines (e.g., THP-1, RAW 264.7) to simultaneously block both proteins, revealing combined effects on NF-κB signaling, cytokine release, and foam cell formation that would not be observed with isoform-selective inhibitors.

Development of a Pharmacodynamic (PD) Biomarker Assay

Given the availability and structural uniqueness of this compound, it can be immobilized or conjugated to create a fluorescent probe for use in a fluorescence polarization assay. The FABP5 binding data (e.g., Ki = 86-133 nM for close analogs) [2] provides a benchmark for designing a competitive binding assay to screen new inhibitors or to measure target engagement in cellular lysates, a critical step in translating in vitro activity to in vivo efficacy models.

Quote Request

Request a Quote for 2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.